molecular formula C18H23NO3 B2394506 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 775317-50-5

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one

Cat. No.: B2394506
CAS No.: 775317-50-5
M. Wt: 301.386
InChI Key: FCSCBOIQNBCQPX-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a chromen-2-one core with dimethyl substitutions at the 7 and 8 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the chromen-2-one core. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and chromen-2-one core allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one include other chromen-2-one derivatives and morpholine-substituted molecules. These compounds share structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11-5-6-16-15(7-17(20)22-18(16)14(11)4)10-19-8-12(2)21-13(3)9-19/h5-7,12-13H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSCBOIQNBCQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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